

The Isotopic Purity of Creatinine-d5: A Technical Guide

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Compound of Interest

Compound Name: **Creatinine-d5**

Cat. No.: **B15553908**

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Creatinine-d5, a deuterated analog of creatinine, serves as a critical internal standard in quantitative bioanalysis by mass spectrometry. Its isotopic enrichment ensures accurate and precise measurement of endogenous creatinine, a key biomarker for renal function and muscle mass. This technical guide provides an in-depth analysis of the isotopic purity of **Creatinine-d5**, methodologies for its determination, and its application in experimental workflows.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated standard is a measure of the percentage of the molecule that contains the specified number of deuterium atoms. For **Creatinine-d5**, the ideal molecule contains five deuterium atoms. However, due to the nature of chemical synthesis, a small percentage of molecules with fewer deuterium atoms (d0 to d4) may be present. The isotopic enrichment is typically reported as "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.

While specific isotopic distribution can vary slightly between manufacturing batches, a typical Certificate of Analysis for high-quality **Creatinine-d5** will indicate an isotopic enrichment of ≥ 98 or 99 atom % D.^[1] This high level of enrichment minimizes isotopic interference with the analyte being measured.

Table 1: Representative Isotopic Distribution of **Creatinine-d5**

Isotopologue	Mass Shift	Representative Abundance (%)
d5 (C ₄ H ₂ D ₅ N ₃ O)	+5	> 99
d4 (C ₄ H ₃ D ₄ N ₃ O)	+4	< 1
d3 (C ₄ H ₄ D ₃ N ₃ O)	+3	< 0.5
d2 (C ₄ H ₅ D ₂ N ₃ O)	+2	< 0.1
d1 (C ₄ H ₆ DN ₃ O)	+1	< 0.1
d0 (C ₄ H ₇ N ₃ O)	0	< 0.05

Disclaimer: This table provides a representative isotopic distribution for a high-purity **Creatinine-d5** standard. Actual values may vary by lot and manufacturer. Please refer to the Certificate of Analysis for a specific product.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of **Creatinine-d5** is typically determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following protocol outlines a general procedure for this analysis.

Objective: To determine the isotopic distribution of a **Creatinine-d5** standard.

Materials:

- **Creatinine-d5** standard
- LC-MS grade water
- LC-MS grade methanol
- LC-MS grade formic acid

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system

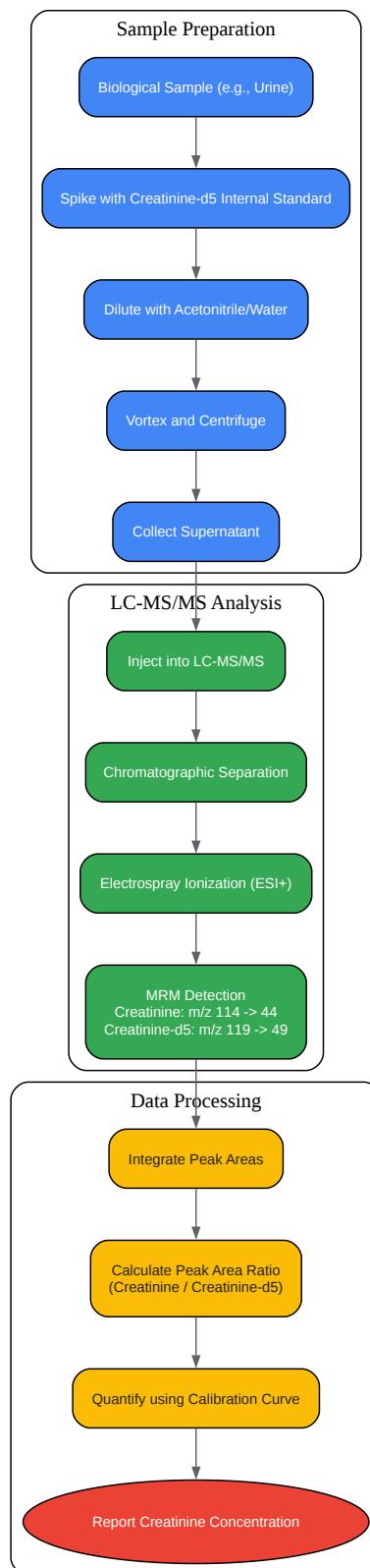
Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Creatinine-d5** in methanol at a concentration of 1 mg/mL.
 - Further dilute the stock solution with a mixture of water and methanol (typically 50:50 v/v) containing 0.1% formic acid to a final concentration of approximately 1 µg/mL.
- Liquid Chromatography (LC) Parameters:
 - Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient: An isocratic elution with 50% Mobile Phase B for 1-2 minutes is often sufficient.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan mode over a mass range that includes the masses of all expected isotopologues (e.g., m/z 113-125).
 - Resolution: Set to a high resolution (e.g., > 60,000) to accurately resolve the isotopic peaks.
 - Capillary Voltage: ~3.5 kV.

- Source Temperature: ~120 °C.
- Desolvation Temperature: ~350 °C.
- Data Analysis:
 - Acquire the full scan mass spectrum of the **Creatinine-d5** standard.
 - Identify the monoisotopic peak for each isotopologue (d0 to d5). The theoretical protonated masses are:
 - d0 ($\text{C}_4\text{H}_8\text{N}_3\text{O}^+$): m/z 114.0662
 - d1 ($\text{C}_4\text{H}_7\text{D}_1\text{N}_3\text{O}^+$): m/z 115.0725
 - d2 ($\text{C}_4\text{H}_6\text{D}_2\text{N}_3\text{O}^+$): m/z 116.0788
 - d3 ($\text{C}_4\text{H}_5\text{D}_3\text{N}_3\text{O}^+$): m/z 117.0850
 - d4 ($\text{C}_4\text{H}_4\text{D}_4\text{N}_3\text{O}^+$): m/z 118.0913
 - d5 ($\text{C}_4\text{H}_3\text{D}_5\text{N}_3\text{O}^+$): m/z 119.0976
 - Integrate the peak area for each isotopic peak.
 - Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Workflow for Quantitative Analysis using Creatinine-d5 as an Internal Standard

Creatinine-d5 is widely used as an internal standard for the quantification of creatinine in biological samples like urine and plasma. The following diagram illustrates the typical workflow for a "dilute-and-shoot" LC-MS/MS method.

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Caption: Workflow for creatinine quantification using **Creatinine-d5** internal standard.

This workflow demonstrates the process from preparing the biological sample by adding a known amount of **Creatinine-d5**, through analysis by LC-MS/MS using Multiple Reaction Monitoring (MRM), to the final data processing to determine the concentration of endogenous creatinine. The use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

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References

- 1. cromlab-instruments.es [cromlab-instruments.es]
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